molecular formula C51H83NO20 B017032 Hyacinthoside CAS No. 102728-60-9

Hyacinthoside

Cat. No.: B017032
CAS No.: 102728-60-9
M. Wt: 1030.2 g/mol
InChI Key: UWOFBPVWYQZKFR-UHFFFAOYSA-N
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Description

Hyacinthoside is a naturally occurring glycosidal steroidal alkaloid found in certain species of the Hyacinthaceae family This compound is known for its complex molecular structure and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hyacinthoside involves several steps, starting from basic organic compounds. The process typically includes glycosylation reactions, where a sugar moiety is attached to a steroidal backbone. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. extraction from natural sources, such as certain Hyacinthoides species, is a viable method. This involves harvesting the plant material, followed by extraction and purification processes to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Hyacinthoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another, often under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts, depending on the reaction type.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of hyacinthoside involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of trypanosomal enzymes .

Comparison with Similar Compounds

Hyacinthoside is unique among glycosidal steroidal alkaloids due to its specific structure and biological activities. Similar compounds include:

These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.

Properties

IUPAC Name

2-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-8-yl)oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H83NO20/c1-20-6-11-28-21(2)33-29(52(28)16-20)14-27-25-10-8-23-7-9-24(15-51(23,5)26(25)12-13-50(27,33)4)66-49-45(72-46-39(61)37(59)34(56)22(3)65-46)41(63)43(32(19-55)69-49)70-48-42(64)44(36(58)31(18-54)68-48)71-47-40(62)38(60)35(57)30(17-53)67-47/h8,20-22,24-49,53-64H,6-7,9-19H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOFBPVWYQZKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CC(CC6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H83NO20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908023
Record name Solanid-5-en-2-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)hexopyranosyl-(1->4)]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1030.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102728-60-9
Record name Hyacinthoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102728609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solanid-5-en-2-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)hexopyranosyl-(1->4)]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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